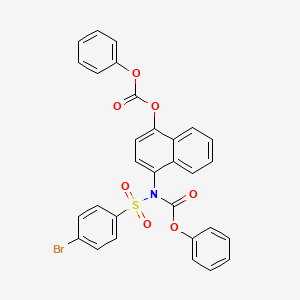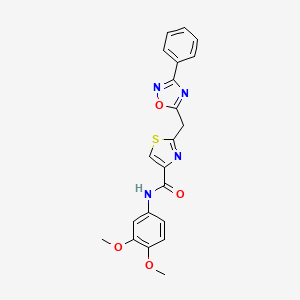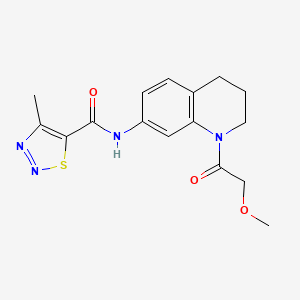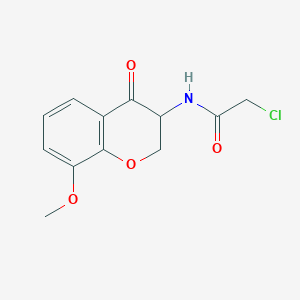
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways. Moreover, it has been shown to inhibit the replication of certain viruses such as hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide in lab experiments is its potential therapeutic applications. It has been found to exhibit various pharmacological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. One of the areas of interest is its potential application in the treatment of Alzheimer's disease. Since the compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease, it may have therapeutic potential in this area. Another area of interest is its antiviral activity, which may be explored further for the development of antiviral drugs. Additionally, the compound's anti-inflammatory and antitumor activities may be further investigated for their potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis method of 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide involves the reaction of 8-methoxy-4-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to form 8-chloro-4-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with N-(2-aminoethyl)acetamide to yield 2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide. The purity of the compound can be confirmed by using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. In addition, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
2-chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-17-9-4-2-3-7-11(16)8(6-18-12(7)9)14-10(15)5-13/h2-4,8H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKPNIDPIYYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(8-methoxy-4-oxo-2,3-dihydrochromen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

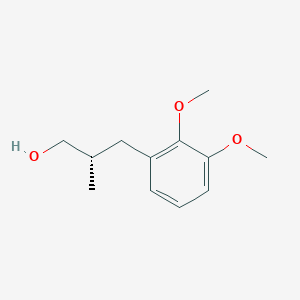
![(4-Chlorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811485.png)
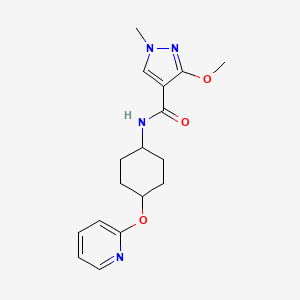

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] (E)-3-quinolin-8-ylprop-2-enoate](/img/structure/B2811491.png)
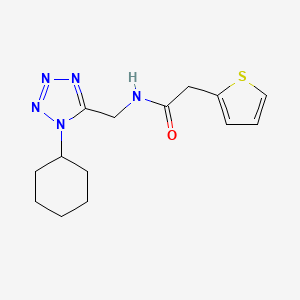
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
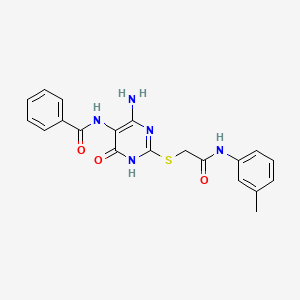
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
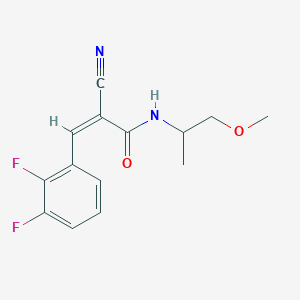
![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)
